molecular formula C12H17F2N3O4S B3039086 1-((1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid CAS No. 956935-30-1

1-((1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid

Cat. No. B3039086
CAS RN: 956935-30-1
M. Wt: 337.35 g/mol
InChI Key: NNZWLENXMIIWJE-UHFFFAOYSA-N
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Description

“1-((1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

The molecular formula of this compound is C12H17F2N3O4S, and its molecular weight is 337.34 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For instance, Xu et al. displayed a [5 + 1] acid-mediated annulation through the aza-Pummerer approach .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 337.34 . More specific physical and chemical properties such as melting point, solubility, etc., are not available in the retrieved literature.

Scientific Research Applications

Drug Development

The pyrrolidine ring serves as a versatile scaffold for designing novel biologically active compounds. Medicinal chemists widely use it to create molecules for treating various human diseases. Key features include:

ATX (Autotaxin) Inhibition

Recent studies have identified pyrrolidine derivatives as potent inhibitors of ATX, an enzyme involved in lysophosphatidic acid (LPA) production. Notably, hydroxamic acid and boronic acid derivatives exhibit significant activity against ATX .

Synthetic Strategies

Researchers employ two main synthetic strategies:

Structure–Activity Relationship (SAR)

Understanding the SAR of pyrrolidine-based compounds is essential. Factors like steric effects and spatial orientation of substituents impact binding to enantioselective proteins. Different stereoisomers lead to distinct biological profiles .

ADME/Tox Optimization

Pyrrolidine-containing compounds offer opportunities for fine-tuning physicochemical properties. Medicinal chemists can modify these molecules to enhance absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles .

Beyond Drug Development

Apart from drug-related applications, pyrrolidine derivatives find use in other fields, such as:

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry due to their wide range of pharmacological applications . The development of new synthetic methods and the discovery of novel piperidine-based drugs are expected to be the focus of future research .

properties

IUPAC Name

1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3O4S/c1-7-10(8(2)17(15-7)12(13)14)22(20,21)16-5-3-4-9(6-16)11(18)19/h9,12H,3-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZWLENXMIIWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601122738
Record name 1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid

CAS RN

956935-30-1
Record name 1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956935-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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